1-Bromo-2,4-dinitro-benzene-1,2,3,4,5,6-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,4-dinitro-benzene-1,2,3,4,5,6-13C6 is a stable isotope-labeled compound with the molecular formula 13C6H3BrN2O4 and a molecular weight of 252.96 g/mol . This compound is a derivative of 1-Bromo-2,4-dinitrobenzene, where all six carbon atoms are replaced with the carbon-13 isotope. It is primarily used in scientific research for tracing and studying metabolic pathways, environmental pollutant standards, and clinical diagnostics.
Preparation Methods
The synthesis of 1-Bromo-2,4-dinitro-benzene-1,2,3,4,5,6-13C6 involves the bromination of 2,4-dinitrobenzene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent like chloroform or dichloromethane . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring. Industrial production methods may involve large-scale bromination reactors with precise temperature and pressure controls to optimize yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
1-Bromo-2,4-dinitro-benzene-1,2,3,4,5,6-13C6 has several scientific research applications:
Environmental Studies: The compound serves as a standard for detecting and quantifying environmental pollutants in air, water, soil, sediment, and food samples.
Clinical Diagnostics: It is utilized in clinical diagnostics for imaging, diagnosis, and newborn screening, leveraging its stable isotope labeling to enhance detection sensitivity and accuracy.
Organic Chemistry: The compound is used as a chemical reference for identification, qualitative and quantitative analysis, and studying reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-dinitro-benzene-1,2,3,4,5,6-13C6 involves its interaction with specific molecular targets and pathways. For instance, in protein determination assays, it acts as a substrate for glutathione S-transferase (GST), facilitating the conjugation of glutathione to the compound . This reaction is crucial for studying the detoxification pathways and enzyme activities in various biological systems .
Comparison with Similar Compounds
1-Bromo-2,4-dinitro-benzene-1,2,3,4,5,6-13C6 can be compared with other similar compounds such as:
1-Chloro-2,4-dinitrobenzene: Similar in structure but with a chlorine atom instead of bromine, it also undergoes nucleophilic substitution and reduction reactions.
1-Iodo-2,4-dinitrobenzene: Contains an iodine atom, making it more reactive in nucleophilic substitution reactions due to the larger atomic radius and lower bond dissociation energy.
2,4-Dinitrophenylhydrazine: Lacks the halogen substituent but is used in similar applications for detecting carbonyl compounds in proteins and other analytes.
Properties
CAS No. |
951126-40-2 |
---|---|
Molecular Formula |
¹³C₆H₃BrN₂O₄ |
Molecular Weight |
252.96 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.